N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide, also known as DTBZ or PBR28, is a radioligand used in positron emission tomography (PET) imaging. DTBZ has been widely used in scientific research to study the distribution and density of peripheral benzodiazepine receptors (PBRs) in the brain and other tissues.
Wissenschaftliche Forschungsanwendungen
- This compound has shown promise in cancer research due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It may inhibit tumor growth by interfering with cell signaling pathways or inducing apoptosis (programmed cell death) in cancer cells .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Some studies suggest that N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-(trifluoromethyl)benzamide exhibits anti-inflammatory properties. It could potentially modulate inflammatory pathways, making it relevant for drug development in this area .
- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by neuronal damage. Researchers have explored the neuroprotective properties of this compound. It might help prevent oxidative stress, reduce neuroinflammation, and enhance neuronal survival .
- Viral infections remain a global health concern. Preliminary studies indicate that N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-(trifluoromethyl)benzamide could inhibit certain viruses. Further investigations are needed to understand its mechanism of action and potential clinical applications .
- Metabolic disorders such as diabetes and obesity are associated with dysregulated metabolic pathways. This compound might influence glucose metabolism, lipid homeostasis, or insulin sensitivity. Researchers are exploring its role in managing metabolic conditions .
- Scientists have studied the compound’s interactions with enzymes and biological macromolecules. It could serve as a valuable tool in chemical biology research, aiding in enzyme inhibition studies or drug discovery .
- PDT is a cancer treatment that involves using light-activated compounds to selectively destroy cancer cells. N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-(trifluoromethyl)benzamide might have potential as a photosensitizer in PDT .
- Beyond the mentioned areas, ongoing investigations explore its use in diverse fields, including materials science, organic synthesis, and chemical catalysis. Researchers continue to uncover novel applications for this compound .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Antiviral Activity
Metabolic Disorders
Chemical Biology and Enzyme Inhibition
Photodynamic Therapy (PDT)
Other Applications
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)16-6-2-1-5-15(16)17(24)22-13-7-9-14(10-8-13)23-11-3-4-12-27(23,25)26/h1-2,5-10H,3-4,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFZWBIJMKLVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.